ACE Inhibition Potency: Cilazaprilat vs Enalaprilat
Cilazaprilat exhibits an IC50 of 1.9 nM against rabbit lung ACE in vitro, placing it among the most potent ACE inhibitors. In vivo, an oral dose of cilazapril 0.1 mg/kg achieved the same maximum plasma ACE inhibition (≈76%) as enalapril 0.25 mg/kg in rats, indicating an approximate 2.5‑fold potency advantage on a mass basis [1]. At 0.25 mg/kg, cilazapril produced >95% ACE inhibition versus 76% for the same dose of enalapril [1]. In anaesthetised rats, cilazaprilat was 1.5‑fold more potent than enalaprilat in inhibiting the angiotensin I pressor response [1].
| Evidence Dimension | Plasma ACE inhibition (rat) at matched oral doses of prodrugs |
|---|---|
| Target Compound Data | Cilazapril 0.25 mg/kg p.o.: >95% ACE inhibition |
| Comparator Or Baseline | Enalapril 0.25 mg/kg p.o.: 76% ACE inhibition |
| Quantified Difference | ≥19 percentage points higher inhibition; cilazapril 0.1 mg/kg ≈ enalapril 0.25 mg/kg (2.5‑fold potency advantage) |
| Conditions | Conscious rat plasma ACE assay; angiotensin I pressor response in anaesthetised rats |
Why This Matters
For researchers designing dose‑response studies, cilazaprilat achieves equivalent or greater ACE suppression at substantially lower prodrug doses, reducing compound consumption and potentially limiting dose‑dependent off‑target exposures.
- [1] Waterfall JF. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor. Br J Clin Pharmacol. 1989;27(Suppl 2):139S-150S. View Source
